Etalocib

Catalog No.
S548204
CAS No.
161172-51-6
M.F
C33H33FO6
M. Wt
544.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etalocib

CAS Number

161172-51-6

Product Name

Etalocib

IUPAC Name

2-[3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-2-propylphenoxy]benzoic acid

Molecular Formula

C33H33FO6

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C33H33FO6/c1-3-9-25-29(12-7-13-30(25)40-31-11-6-5-10-26(31)33(36)37)38-18-8-19-39-32-21-28(35)27(20-22(32)4-2)23-14-16-24(34)17-15-23/h5-7,10-17,20-21,35H,3-4,8-9,18-19H2,1-2H3,(H,36,37)

InChI Key

YFIZRWPXUYFCSN-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)O)OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

2-(2-propyl-3-(3-(2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy)propoxy)phenoxy)benzoic acid, LY 293111, LY-293111, LY293111, VML295

Canonical SMILES

CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)O)OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O

Isomeric SMILES

CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)[O-])OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O.[Na+]

Description

The exact mass of the compound Etalocib is 285.30316 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leukotriene Receptor Antagonism

Etalocib acts as an antagonist for Leukotriene B4 Receptors (BLT1 and BLT2) []. Leukotrienes are lipid mediators involved in inflammatory responses, allergic reactions, and airway constriction []. By blocking these receptors, etalocib could potentially dampen inflammatory processes associated with various conditions.

Studying Inflammatory Diseases

Researchers have explored etalocib's use in animal models of inflammatory diseases like colitis. These studies aimed to understand if blocking leukotriene receptors with etalocib could alleviate inflammation and tissue damage.

Atopic Dermatitis Research

Atopic dermatitis, also known as eczema, is a chronic inflammatory skin condition. Studies have investigated etalocib alongside other BLT1/BLT2 receptor antagonists for their potential role in managing atopic dermatitis [].

Etalocib is a synthetic compound primarily investigated for its potential therapeutic applications in oncology. It is classified as a second-generation selective leukotriene B4 receptor antagonist, and it also functions as a peroxisome proliferator-activated receptor gamma agonist. The chemical formula of Etalocib is C33H33FO6C_{33}H_{33}FO_{6}, and its molecular weight is approximately 544.619 g/mol. The compound has been studied in clinical trials for various cancers, including non-small cell lung cancer and pancreatic cancer, as well as inflammatory conditions such as asthma and ulcerative colitis .

Etalocib's mechanism of action is two-fold:

  • LTB4 Receptor Antagonism

    LTB4 is a potent inflammatory mediator that plays a role in tumor growth and metastasis. Etalocib binds to LTB4 receptors on immune cells, preventing LTB4 from signaling and thereby reducing inflammation and potentially suppressing tumor progression [, ].

  • PPARγ Activation

    PPARγ is a nuclear receptor that regulates various cellular processes, including cell proliferation and differentiation. Etalocib acts as an agonist for PPARγ, potentially leading to the inhibition of cancer cell growth and promotion of cell death (apoptosis) [].

Etalocib's mechanism of action involves the antagonism of the leukotriene B4 receptor, which plays a significant role in inflammatory responses. The compound inhibits the binding of leukotriene B4, a potent pro-inflammatory mediator, thus potentially reducing inflammation and associated symptoms. Additionally, its role as a peroxisome proliferator-activated receptor gamma agonist suggests involvement in metabolic regulation, although the specific

Etalocib exhibits notable biological activity primarily through its interaction with the leukotriene B4 receptor. This receptor is implicated in various inflammatory processes and immune responses. By blocking this receptor, Etalocib may reduce inflammation and modulate immune responses, which is particularly relevant in cancer therapy where inflammation can contribute to tumor progression. In vitro studies have demonstrated that Etalocib induces apoptosis (programmed cell death) and inhibits proliferation in human pancreatic cancer cells .

The synthesis of Etalocib involves multi-step organic reactions that typically include the formation of key intermediates followed by functional group modifications. While specific detailed synthetic routes are proprietary or not widely published, it generally includes the following steps:

  • Formation of Biphenyl Derivatives: Starting from appropriate biphenyl precursors.
  • Introduction of Functional Groups: Such as hydroxyl groups and fluorine atoms through electrophilic aromatic substitution.
  • Coupling Reactions: To form ether linkages between different aromatic systems.
  • Final Modifications: To achieve the desired carboxylic acid functionality.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

Studies investigating Etalocib's interactions with other compounds reveal its potential synergistic effects when combined with other therapeutic agents targeting similar pathways. For instance:

  • Combination with Chemotherapeutics: Enhancing the efficacy of standard chemotherapy regimens.
  • Interactions with Other Receptor Agonists/Antagonists: Potential modulation of effects when used alongside other anti-inflammatory or immunomodulatory drugs.

These interactions are crucial for understanding how Etalocib can be effectively integrated into treatment protocols for various diseases .

Several compounds share structural or functional similarities with Etalocib, particularly within the classes of leukotriene antagonists or peroxisome proliferator-activated receptor modulators. Notable examples include:

Compound NameMechanism of ActionUnique Features
MontelukastLeukotriene receptor antagonistPrimarily used for asthma management
ZafirlukastLeukotriene receptor antagonistSimilar action but different pharmacokinetics
PioglitazonePPAR gamma agonistPrimarily used for diabetes management
RosiglitazonePPAR gamma agonistAssociated with cardiovascular risks

Etalocib's unique combination of properties as both a leukotriene B4 antagonist and a peroxisome proliferator-activated receptor gamma agonist distinguishes it from these compounds, potentially offering broader therapeutic applications in both oncology and inflammatory diseases .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

8.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

544.22611693 g/mol

Monoisotopic Mass

544.22611693 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

THY6RIW44R

Pharmacology

Etalocib is a second-generation selective leukotriene B4 receptor (LTB4R) antagonist with potential antineoplastic activity. Although the exact underlying mechanism through which LY293111 exerts its effects has not been fully elucidated, this agent selectively binds to and blocks LTB4Rs, thereby inhibiting the downstream signalling pathway. LY29311 has been shown to induce apoptosis and inhibits cellular proliferation in LTB4R expressing cells, such as pancreatic cancer cells.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Leukotriene
LTB4R [HSA:1241 56413] [KO:K04296 K04297]

Other CAS

161172-51-6

Wikipedia

Etalocib

Dates

Modify: 2023-08-15
1: Saif MW, Oettle H, Vervenne WL, Thomas JP, Spitzer G, Visseren-Grul C, Enas N, Richards DA. Randomized double-blind phase II trial comparing gemcitabine plus LY293111 versus gemcitabine plus placebo in advanced adenocarcinoma of the pancreas. Cancer J. 2009 Jul-Aug;15(4):339-43. PubMed PMID: 19672152.
2: Adrian TE, Hennig R, Friess H, Ding X. The Role of PPARgamma Receptors and Leukotriene B(4) Receptors in Mediating the Effects of LY293111 in Pancreatic Cancer. PPAR Res. 2008;2008:827096. Epub 2009 Jan 27. PubMed PMID: 19190780; PubMed Central PMCID: PMC2631651.
3: Tong WG, Ding XZ, Talamonti MS, Bell RH, Adrian TE. Leukotriene B4 receptor antagonist LY293111 induces S-phase cell cycle arrest and apoptosis in human pancreatic cancer cells. Anticancer Drugs. 2007 Jun;18(5):535-41. PubMed PMID: 17414622.
4: Baetz T, Eisenhauer E, Siu L, MacLean M, Doppler K, Walsh W, Fisher B, Khan AZ, de Alwis DP, Weitzman A, Brail LH, Moore M. A phase I study of oral LY293111 given daily in combination with irinotecan in patients with solid tumours. Invest New Drugs. 2007 Jun;25(3):217-25. Epub 2006 Dec 5. PubMed PMID: 17146732.
5: Zhang W, McQueen T, Schober W, Rassidakis G, Andreeff M, Konopleva M. Leukotriene B4 receptor inhibitor LY293111 induces cell cycle arrest and apoptosis in human anaplastic large-cell lymphoma cells via JNK phosphorylation. Leukemia. 2005 Nov;19(11):1977-84. PubMed PMID: 16151469.
6: Hennig R, Ventura J, Segersvard R, Ward E, Ding XZ, Rao SM, Jovanovic BD, Iwamura T, Talamonti MS, Bell RH Jr, Adrian TE. LY293111 improves efficacy of gemcitabine therapy on pancreatic cancer in a fluorescent orthotopic model in athymic mice. Neoplasia. 2005 Apr;7(4):417-25. PubMed PMID: 15967119; PubMed Central PMCID: PMC1501143.
7: Schwartz GK, Weitzman A, O'Reilly E, Brail L, de Alwis DP, Cleverly A, Barile-Thiem B, Vinciguerra V, Budman DR. Phase I and pharmacokinetic study of LY293111, an orally bioavailable LTB4 receptor antagonist, in patients with advanced solid tumors. J Clin Oncol. 2005 Aug 10;23(23):5365-73. Epub 2005 Jun 6. PubMed PMID: 15939925.
8: Ding XZ, Talamonti MS, Bell RH Jr, Adrian TE. A novel anti-pancreatic cancer agent, LY293111. Anticancer Drugs. 2005 Jun;16(5):467-73. Review. PubMed PMID: 15846111.
9: Hennig R, Ding XZ, Tong WG, Witt RC, Jovanovic BD, Adrian TE. Effect of LY293111 in combination with gemcitabine in colonic cancer. Cancer Lett. 2004 Jul 8;210(1):41-6. PubMed PMID: 15172119.
10: Tong WG, Ding XZ, Hennig R, Witt RC, Standop J, Pour PM, Adrian TE. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells. Clin Cancer Res. 2002 Oct;8(10):3232-42. PubMed PMID: 12374694.

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